2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol (CAS 899983-59-6) is a spirocyclic heterocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and a phenolic hydroxyl group at the 2-position. Its molecular formula is C₂₃H₂₇N₃O₂, with a molecular weight of 377.5 g/mol .
Properties
IUPAC Name |
2-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-13-25-14-11-23(12-15-25)26-20(18-8-4-6-10-22(18)28-23)16-19(24-26)17-7-3-5-9-21(17)27/h3-10,20,27H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYQOXJKVPBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar heterocyclic compounds exhibit potent antimicrobial properties. For instance, compounds containing pyrazole rings have demonstrated effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .
| Activity | Target | Effectiveness |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative | Moderate to High |
| Antifungal | Various fungal strains | High |
Anticancer Properties
Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the piperidine moiety is often linked to enhanced cytotoxicity against specific cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in cancerous cells .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through in vitro assays. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways involved in neurodegeneration .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors influencing signaling pathways.
- DNA Interaction : Binding to DNA or RNA leading to disruption in replication or transcription.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives showed that certain modifications in the structure significantly enhanced antimicrobial activity against resistant bacterial strains.
- Cytotoxicity Assay : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy.
- Neuroprotection Research : Experimental models indicated that this compound could reduce neuronal loss in models of neurodegenerative diseases by inhibiting oxidative stress markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Positional Isomerism: The 3-hydroxy isomer (CAS 899983-69-8) shares identical molecular weight and formula with the target compound but differs in phenolic hydroxyl placement. This positional shift may alter hydrogen-bonding interactions with biological targets, as seen in adenosine receptor antagonists where para-hydroxyl groups enhance affinity .
- Methoxy groups are common in CNS-active compounds due to their ability to cross the blood-brain barrier .
- Naphthyl vs. Phenol: The naphthyl-substituted analog (CAS 303104-41-8) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but necessitate stringent safety protocols (e.g., avoiding heat sources) .
- Pyridyl Analogs: Pyridine-containing derivatives (e.g., from ) demonstrate compliance with Lipinski’s rule (molecular weight <500, ≤5 H-bond donors/acceptors), suggesting favorable oral bioavailability. The absence of a phenolic hydroxyl in these analogs may reduce polar interactions but improve passive diffusion .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Spiro-pyrazolo-oxazines with substituted aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) exhibit MIC values of 50–250 µg/mL against bacterial and fungal strains. The phenolic hydroxyl in the target compound may contribute to similar activity via membrane disruption or enzyme inhibition .
- Receptor Binding: Pyrazolo-triazolo-pyrimidines with para-hydroxyl groups (e.g., ZM241385) show enhanced A2A adenosine receptor affinity due to H-bonding. The target compound’s 2-hydroxyl may engage analogous interactions, though positional effects require validation .
- Solubility and Stability: The spiro architecture may confer rigidity, reducing metabolic degradation compared to non-spiro oxazines. However, the phenolic hydroxyl could limit solubility, necessitating formulation adjustments (e.g., salt formation) .
Bioavailability and Drug-Likeness
- Lipinski/Veber Compliance: The target compound (MW 377.5, 3 H-bond donors, 5 H-bond acceptors) adheres to Lipinski’s rule, predicting favorable oral absorption. Pyridyl analogs further optimize bioavailability by balancing polarity and lipophilicity .
- Synthetic Feasibility : Microwave-assisted synthesis (used for spiro heterocycles in ) improves yields and reduces reaction times compared to conventional methods, suggesting scalability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
